2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol
Overview
Description
2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of various materials, and its applications extend to the fields of chemistry, biology, and physics. In
Scientific Research Applications
2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol has been extensively studied for its potential applications in various fields. In chemistry, it has been used as a building block for the synthesis of various materials such as polymers, dendrimers, and nanoparticles. In biology, it has been used as a fluorescent probe to study protein-protein interactions and as a surfactant for the stabilization of lipid membranes. In physics, it has been used as a dopant for the fabrication of organic light-emitting diodes.
Mechanism of Action
The mechanism of action of 2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol is not well understood, but it is believed to interact with various biomolecules such as proteins and lipids. Its unique chemical structure allows it to form hydrogen bonds and hydrophobic interactions with these biomolecules, which can affect their structure and function.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes. In vitro studies have shown that it can inhibit the activity of certain enzymes and affect the structure of lipid membranes. In vivo studies have shown that it can affect the behavior and physiology of various organisms, but the exact mechanisms are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol in lab experiments is its unique chemical structure, which allows it to interact with various biomolecules. This can be useful for studying protein-protein interactions, lipid membrane stability, and enzyme activity. However, one limitation is that its effects on biological systems are not well understood, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol. One area of research could focus on its potential applications in drug delivery systems, as its unique chemical structure could allow it to target specific biomolecules. Another area of research could focus on its potential applications in the field of nanotechnology, as it could be used as a building block for the synthesis of various nanoparticles. Additionally, more research is needed to fully understand its effects on biological systems and to identify potential therapeutic applications.
properties
IUPAC Name |
2-[2,3,5,6-tetrafluoro-4-(2-hydroxyethylsulfanyl)phenyl]sulfanylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O2S2/c11-5-7(13)10(18-4-2-16)8(14)6(12)9(5)17-3-1-15/h15-16H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPLAMGOGAMRAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=C(C(=C(C(=C1F)F)SCCO)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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